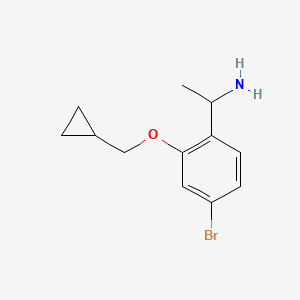

1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine

Description

Properties

IUPAC Name |

1-[4-bromo-2-(cyclopropylmethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(14)11-5-4-10(13)6-12(11)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMMVZQEUDCEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)OCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine typically involves the following steps:

Bromination: The starting material, 2-cyclopropylmethoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the phenyl ring.

Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine under basic conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.

Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine and Analogues

| Compound ID | CAS Number | Molecular Formula | Substituents/Modifications | Salt Form | Purity |

|---|---|---|---|---|---|

| QD-6501 (Target Compound) | 1552615-62-9 | C₁₂H₁₆BrNO | 4-Bromo, 2-cyclopropylmethoxy-phenyl | Free base | 95% |

| QD-1040 | 2203940-46-7 | C₁₂H₁₇BrClNO | 3-Bromo, 2-cyclopropylmethoxy-phenyl | Hydrochloride | 95% |

| HA-4093 | 1845754-43-9 | C₇H₈BrN₃O | 5-Bromo-3-cyclopropylpyrazin-2-amine | Free base | 95% |

| QZ-6415 | 895929-98-3 | C₁₀H₈BrCl₂N₃ | 4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine | Free base | 95% |

| 1-(2-Bromo-4-methylphenyl)-ethylamine | 2206609-61-0 | C₉H₁₃BrClN | 2-Bromo, 4-methylphenyl | Hydrochloride | N/A |

Key Observations :

- Positional Isomerism : QD-1040 differs from QD-6501 only in the bromine position (3- vs. 4-), which may alter electronic properties and receptor binding in pharmaceutical applications .

- Pyrazole Derivatives : QZ-6415 and QZ-0537 incorporate a pyrazole ring and dichlorobenzyl groups, likely increasing steric bulk and lipophilicity compared to QD-6501 .

Physicochemical Properties

- Solubility : The cyclopropylmethoxy group in QD-6501 enhances lipophilicity compared to HA-4093’s polar pyrazine ring. Hydrochloride salts (e.g., QD-1040) improve aqueous solubility .

- Stability : Bromine and cyclopropyl groups in QD-6501 may increase metabolic stability over the methyl-substituted analogue (CAS: 2206609-61-0) .

Conclusion this compound represents a versatile scaffold with tunable properties through substituent modification. Its comparison with analogues underscores the critical role of halogen positioning, heterocyclic cores, and salt forms in optimizing pharmacological profiles.

Biological Activity

1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine, a compound with the CAS number 1552615-62-9, has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound features a bromine atom and a cyclopropylmethoxy group attached to a phenyl ring, which contributes to its unique pharmacological properties. Its molecular formula is and it has been classified under various chemical databases for its structural characteristics.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its efficacy against several cancer cell lines:

| Cancer Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Lung Cancer | A549 | Inhibitory effect | |

| Breast Cancer | MDA-MB-231 | Induces apoptosis | |

| Colorectal Cancer | HCT116 | Reduces proliferation | |

| Prostate Cancer | LNCaP | Cell cycle arrest |

The anticancer effects are believed to result from the compound's ability to interact with specific molecular targets within cancer cells. This interaction may involve:

- Modulation of Apoptotic Pathways : The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

- Inhibition of Cell Proliferation : It affects key signaling pathways involved in cell growth, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens:

| Microorganism | Type | Effect | Reference |

|---|---|---|---|

| Bacillus subtilis | Bacteria | Growth inhibition | |

| Escherichia coli | Bacteria | Moderate activity | |

| Aspergillus niger | Fungi | Antifungal effect |

The antimicrobial activity is thought to stem from the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within the pathogens. This disruption can lead to cell death or stunted growth.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in both in vitro and in vivo settings:

-

In Vitro Study on Cancer Cell Lines :

- A study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing a dose-dependent reduction in cell viability through apoptosis induction.

-

In Vivo Antimicrobial Efficacy :

- A mouse model was used to assess the compound's effectiveness against E. coli infections, showing significant reduction in bacterial load compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.